molecular formula C6H12O3 B1197264 3-Hydroxy-2,2-dimethylbutanoic acid CAS No. 29269-83-8

3-Hydroxy-2,2-dimethylbutanoic acid

Cat. No. B1197264
CAS RN: 29269-83-8
M. Wt: 132.16 g/mol
InChI Key: RVWQQCKPTVZHJM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-hydroxy-2,2-dimethylbutanoic acid has been achieved through different methods, including hydrogen peroxide oxidation of hydroxypivaldehyde. Optimum conditions for its synthesis involve controlling reaction temperature and the concentration of hydrogen peroxide (Jiang Nan-zhe, 2004). Additionally, the compound has been synthesized via cyanohydrin synthesis and subsequent hydrolysis, demonstrating its versatility in synthetic approaches (J. Powell et al., 1978).

Scientific Research Applications

  • Cyanohydrin Synthesis : 3-Hydroxy-2,2-dimethylbutanoic acid can be synthesized through the cyanohydrin synthesis from 3-hydroxy-3-methyl-2-butanone. This process involves several intermediate compounds and has applications in organic synthesis (Powell et al., 1978).

  • Chemical Precursor : It can be synthesized via hydrogen peroxide oxidation of hydroxypivaldehyde, with optimization of reaction conditions being a focus for efficient synthesis (Jiang Nan-zhe, 2004).

  • Phosphoric Acid Derivatives : It's involved in the preparation of phosphoric acid derivatives, such as 3,3-dimethylbutyl phosphoric acid, indicating its utility in producing complex organic compounds (Cherbuliez et al., 1966).

  • Synthetic Cannabinoid Analysis : In forensic science, it's identified as a metabolite in the analysis of synthetic cannabinoids, demonstrating its relevance in toxicology and law enforcement (Yeter, 2020).

  • Chemical Vapor Deposition : It reacts with Zirconium Tetrachloride, forming a volatile compound used as a precursor for the preparation of inorganic materials by chemical vapor deposition (Makhaev & Petrova, 2018).

  • Synthesis of Sweetener Precursors : It's utilized in the synthesis of 3,3-Dimethylbutyraldehyde, an intermediate in the production of the sweetener neotame, highlighting its role in food chemistry (Xun Yu-jun, 2009).

  • Environmental Science : In the study of atmospheric chemistry, it's found as a tracer compound in aerosol samples, linking it to environmental monitoring and air quality research (Jaoui et al., 2005).

Safety And Hazards

The safety information for 3-Hydroxy-2,2-dimethylbutanoic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and using personal protective equipment .

Future Directions

The future directions of 3-Hydroxy-2,2-dimethylbutanoic acid are not well-documented in the available literature .

properties

IUPAC Name

3-hydroxy-2,2-dimethylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-4(7)6(2,3)5(8)9/h4,7H,1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVWQQCKPTVZHJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40951860
Record name 3-Hydroxy-2,2-dimethylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40951860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-2,2-dimethylbutanoic acid

CAS RN

29269-83-8
Record name 2,2-Dimethyl-3-hydroxybutyric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29269-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dimethyl-3-hydroxybutyric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029269838
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-2,2-dimethylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40951860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a 250 mL shaker vessel was added 2,6-dimethoxy-4-polystyrenebenzyloxy-benzaldehyde (DMHB resin) (10 g, 1.5 mmol/g, 15 mmol) and 150 mL of 1-methyl-2-pyrrolidinone (NMP). 3-Bromo-benzylamine HCl salt (17 g, 75 mmol), diisopropylethylamine (DIEA) (13 mL, 75 mmol), acetic acid (HOAc) (15 mL), and Na(OAc)3BH (19.1 g, 90 mmol) were then added. The resulting mixture was shaken at rt for overnight, and was then washed with NMP (150 mL×2), dichloromethane (DCM) (150 mL×2), MeOH (150 mL×2) and DCM (150 mL×2). The resulting resin was dried in vacuum oven at 35° C. for overnight to yield DMHB resin-bound 3-bromo-benzylamine (15 mmol).
[Compound]
Name
2,6-dimethoxy-4-polystyrenebenzyloxy-benzaldehyde
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step Two
Quantity
13 mL
Type
reactant
Reaction Step Two
Quantity
19.1 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a mixture of above resin-bound 3-bromo-4-fluoro-benzylamine (200 mg, 1.15 mmol/g (theoretical loading), 0.23 mmol) in DCE/DMF (1:1, 8 mL) was added 3-formylbenzoic acid (350 mg, 2.3 mmol) and DIC (0.36 mL, 2.3 mmol). The mixture was shaken at rt for overnight and was then washed with DMF (20 mL×2), DCM (20 mL×2), MeOH (20 mL×2) and DCM (20 mL×2). The resulting resin was dried in vacuum oven at 20° C. for overnight to yield DMHB resin-bound N-[(3-bromo-4-fluorophenyl)methyl]-3-formylbenzamide (0.23 mmol). An analytical amount of the resin was cleaved with 50% of TFA in DCE for 10 min. The resulting solution was concentrated in vacuo and dissolved in 0.5 mL of CH3CN. MS (ESI): 336 [M+H]+.
Quantity
200 mg
Type
reactant
Reaction Step One
Name
DCE DMF
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
350 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.36 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy-2,2-dimethylbutanoic acid
Reactant of Route 2
3-Hydroxy-2,2-dimethylbutanoic acid
Reactant of Route 3
3-Hydroxy-2,2-dimethylbutanoic acid
Reactant of Route 4
3-Hydroxy-2,2-dimethylbutanoic acid
Reactant of Route 5
3-Hydroxy-2,2-dimethylbutanoic acid
Reactant of Route 6
3-Hydroxy-2,2-dimethylbutanoic acid

Citations

For This Compound
3
Citations
YX Zhang, HB Yu, WH Xu, B Hu, A Guild… - Journal of natural …, 2019 - ACS Publications
The Arctic fungus Eutypella sp. D-1, previously found to produce a variety of cytotoxic cyclopropyl-fused and cyclobutyl-fused pimarane diterpenoids when grown in the defined medium, …
Number of citations: 22 pubs.acs.org
E Hua - 2001 - thekeep.eiu.edu
Spiro β, γ-unsaturated δ-lactones and fused β, γ-unsaturated δ-lactones are integral to a large number of naturally occurring compounds exhibiting a diverse range of biological activity. …
Number of citations: 3 thekeep.eiu.edu
MT Khayat, KA Mohammad, AM Omar, GA Mohamed… - Marine Drugs, 2022 - mdpi.com
The marine environment represents the largest ecosystem on the Earth’s surface. Marine-derived fungi are of remarkable importance as they are a promising pool of diverse classes of …
Number of citations: 3 www.mdpi.com

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